N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide: is a synthetic organic compound that features a benzofuran ring, a propan-2-yl group, and a cyanobenzamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have shown promising results against certain types of experimental cancers .
Mode of Action
Biochemical Pathways
It’s known that similar compounds can affect major signaling pathways of non-small cell lung cancer (nsclc) such as mapk and akt/mtor .
Result of Action
Similar compounds have shown significant inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Friedel-Crafts reaction to form the benzofuran ring, followed by subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The cyanobenzamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the cyanobenzamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzofuran and cyanobenzamide derivatives.
Scientific Research Applications
Chemistry: N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide is used as a building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of novel compounds with potential therapeutic properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Benzofuran derivatives have shown promise in inhibiting the growth of various microbial strains and cancer cells .
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a valuable candidate for further research .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran derivative used in photochemotherapy.
Uniqueness: N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanobenzamide moiety differentiates it from other benzofuran derivatives, providing unique opportunities for drug development and material science .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(9-17-11-15-6-2-3-8-18(15)23-17)21-19(22)16-7-4-5-14(10-16)12-20/h2-8,10-11,13H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAYVVAYQJPREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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